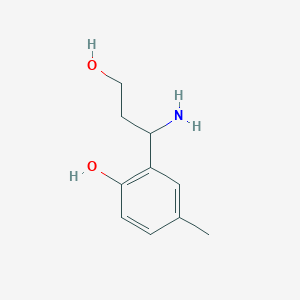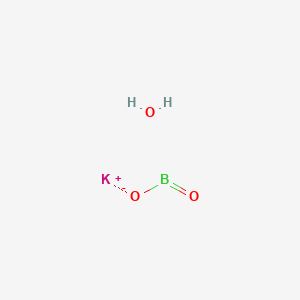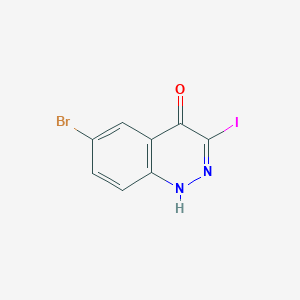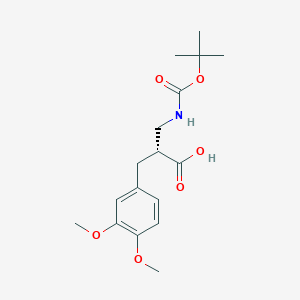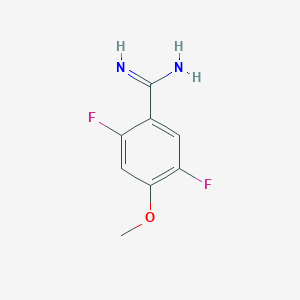![molecular formula C15H16O2 B12957581 (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one is a complex organic compound with a unique structure that includes a furan ring fused to an azulene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated hydrocarbon .
Applications De Recherche Scientifique
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one include:
4-Epipallensin: A compound with a similar fused ring system but different functional groups.
(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione: Another compound with a similar core structure but additional hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylene group, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(3aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H16O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5-6,12,14H,3-4,7H2,1-2H3/t12-,14-/m0/s1 |
Clé InChI |
GTSCJRHAZCEOEN-JSGCOSHPSA-N |
SMILES isomérique |
CC1=C2C=CC(=C2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C |
SMILES canonique |
CC1=C2C=CC(=C2C3C(CC1)C(=C)C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
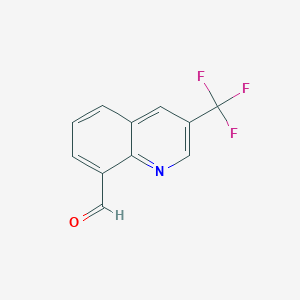
![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
